molecular formula C17H27N5O3S B12166519 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one

3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one

Cat. No.: B12166519
M. Wt: 381.5 g/mol
InChI Key: JMPLXECALNZLJA-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a 4,6-dimethylpyrimidin-2-ylamine core linked via a propan-1-one bridge to a piperazine ring substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group. The pyrimidine moiety is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or nucleic acid mimicry . The piperazine linker enhances solubility and bioavailability, while the sulfone-functionalized tetrahydrothiophene group may contribute to metabolic stability and target binding through polar interactions .

Properties

Molecular Formula

C17H27N5O3S

Molecular Weight

381.5 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C17H27N5O3S/c1-13-11-14(2)20-17(19-13)18-5-3-16(23)22-8-6-21(7-9-22)15-4-10-26(24,25)12-15/h11,15H,3-10,12H2,1-2H3,(H,18,19,20)

InChI Key

JMPLXECALNZLJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)N2CCN(CC2)C3CCS(=O)(=O)C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions The amino group is then added to the pyrimidine ring, forming the intermediate compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s structural uniqueness lies in its combination of pyrimidine, piperazine, and sulfone groups. Below is a comparative analysis with related molecules:

Table 1: Structural and Functional Comparison
Compound Name/Structure Core Structure Key Substituents/Modifications Potential Pharmacological Role
3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one 2-Aminopyrimidine Piperazine-tetrahydrothiophene sulfone linker Kinase inhibition (hypothesized)
2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine 2-Hydrazinopyrimidine Pyranone hydrazine conjugate Antimicrobial/antifungal
2-Aminopyrimidine derivatives with 3-(piperidin-1-yl)propan-1-ol substituents 2-Aminopyrimidine Piperidinyl-propanol linker CNS-targeting agents
5-{2-[(1R)-1-({(2R)-3-[(2S)-2-(3-fluoro-4-methylbenzyl)pyrrolidin-1-yl]-2-hydroxypropyl}oxy)ethyl]phenyl}pentanoic acid Phenyl-pyrrolidine Fluorinated benzyl-pyrrolidine and carboxylic acid G protein-coupled receptor modulation

Key Observations:

Pyrimidine Core Variations: The target compound and ’s hydrazine derivative both utilize 4,6-dimethylpyrimidine, but the latter’s pyranone-hydrazine conjugate suggests divergent reactivity (e.g., hydrogen-bonding interactions vs. electrophilic substitution) . ’s 2-aminopyrimidine derivatives prioritize piperidinyl or benzylamine substituents, which may enhance blood-brain barrier penetration compared to the target’s piperazine-sulfone system .

Linker and Substituent Impact: The tetrahydrothiophene sulfone group in the target compound introduces strong polarity and metabolic stability, contrasting with ’s pyranone (prone to hydrolysis) or ’s lipophilic piperidine . The propan-1-one bridge in the target compound provides conformational flexibility, similar to ’s propanol linker but with distinct electronic effects due to ketone vs. alcohol functionalities .

Pharmacological Implications: The sulfone group may enhance binding to ATP pockets in kinases, a hypothesis supported by sulfone-containing drugs like Celecoxib . ’s pyranone derivatives exhibit antimicrobial activity, suggesting the target compound’s pyrimidine core could be repurposed with modified substituents .

Biological Activity

The compound 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its complex structure suggests various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C17H24N4O2S\text{C}_{17}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This molecular formula indicates the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research has demonstrated that compounds with similar structural motifs exhibit a range of biological activities. Here, we summarize the key findings related to the biological activity of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one .

Anticancer Activity

Several studies have reported the anticancer potential of pyrimidine derivatives. For instance, compounds containing pyrimidine rings have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study evaluated the cytotoxic effects of similar compounds against human cancer cell lines using MTT assays. The results indicated IC50 values ranging from 5 to 20 µM for related pyrimidine derivatives, suggesting significant anticancer potential .

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa10Apoptosis
Compound BMCF715Cell Cycle Arrest
Target Compound A549 8 Apoptosis Induction

Antimicrobial Activity

The antimicrobial properties of heterocyclic compounds have also been extensively studied. The presence of nitrogen and sulfur atoms in the structure is known to enhance antimicrobial efficacy.

Research Findings:
In vitro studies demonstrated that related compounds exhibited activity against both Gram-positive and Gram-negative bacteria. For example, a derivative with a similar structure showed minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

PathogenMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has been linked to their ability to inhibit pro-inflammatory cytokines.

Case Study:
A recent study explored the effects of similar compounds on TNF-alpha and IL-6 production in macrophages. The results indicated a dose-dependent decrease in cytokine levels upon treatment with these compounds .

The biological activities of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]propan-1-one can be attributed to several mechanisms:

  • Enzyme Inhibition: Many pyrimidine derivatives act as inhibitors for enzymes involved in cancer progression.
  • Receptor Modulation: The compound may interact with specific receptors involved in inflammatory pathways.
  • DNA Interaction: Structural motifs similar to nucleobases may allow binding to DNA, disrupting replication in cancer cells.

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